3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate
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Overview
Description
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate is a chemical compound that belongs to the class of fatty acyl carnitines. This compound is characterized by its ester linkage between a fatty acid and carnitine, which plays a crucial role in the metabolism of fatty acids in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of dec-4-enoic acid with 4-(trimethylazaniumyl)butanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysis is also explored to achieve more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dec-4-enoyl moiety to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dec-4-enoic acid and 4-(trimethylazaniumyl)butanoate.
Reduction: Decanoic acid ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular energy production and fatty acid transport.
Medicine: Explored for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role in the transport of fatty acids into mitochondria for β-oxidation. The ester linkage allows for the transfer of fatty acids across the mitochondrial membrane, where they are subsequently oxidized to produce energy. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
- (13Z)-3-Hydroxyicos-13-enoylcarnitine
- O-(2-octadecenoyl)carnitine
Uniqueness
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate is unique due to its specific ester linkage and the presence of a double bond in the dec-4-enoyl moiety. This structural feature influences its reactivity and biological function, distinguishing it from other fatty acyl carnitines .
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9+ |
InChI Key |
OQWOHRPOYAVIOK-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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